![molecular formula C6H3BCl2F3K B063695 Potassium (2,4-dichlorophenyl)trifluoroborate CAS No. 192863-38-0](/img/structure/B63695.png)
Potassium (2,4-dichlorophenyl)trifluoroborate
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Overview
Description
Potassium (2,4-dichlorophenyl)trifluoroborate is a chemical compound with the formula C₆H₃BCl₂F₃K . It is a white to off-white powder or crystals . The molecular weight of this compound is 252.9 g/mol .
Molecular Structure Analysis
The molecular structure of Potassium (2,4-dichlorophenyl)trifluoroborate consists of a boron atom bonded to three fluorine atoms and a 2,4-dichlorophenyl group . The potassium ion is associated with the trifluoroborate group .Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often used in Suzuki Cross-Coupling reactions as potent boronic acid surrogates .Physical And Chemical Properties Analysis
Potassium (2,4-dichlorophenyl)trifluoroborate is a white to off-white powder or crystals . It has a molecular weight of 252.9 g/mol . The melting point of this compound is between 98 and 104 °C .Scientific Research Applications
Synthesis of Organic Compounds
Potassium (2,4-dichlorophenyl)trifluoroborate can be used in the synthesis of various organic compounds. It’s often used as a reagent due to its stability and reactivity .
Enantioselective Synthesis
This compound has been used in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This reaction provides direct access to optically active α-amino esters with moderate to good yields and enantioselectivities .
Catalyst in Chemical Reactions
Potassium (2,4-dichlorophenyl)trifluoroborate can act as a catalyst in certain chemical reactions. For example, it has been used with ®-BINOL-derived catalysts in the Petasis borono-Mannich multicomponent reaction .
Precursor to Other Chemicals
Due to its stability, Potassium (2,4-dichlorophenyl)trifluoroborate can be used as a precursor to other chemicals in various reactions .
Research and Development
This compound is often used in research and development settings, particularly in the field of organic chemistry, where it can be used to explore new reactions and synthesis pathways .
Industrial Applications
In industrial settings, Potassium (2,4-dichlorophenyl)trifluoroborate can be used in the large-scale synthesis of various chemicals and materials .
Safety and Hazards
This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Potassium (2,4-dichlorophenyl)trifluoroborate is a type of organoboron reagent Organoboron compounds are generally known to interact with various biological targets, often acting as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions .
Mode of Action
The mode of action of Potassium (2,4-dichlorophenyl)trifluoroborate involves its use as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can result in the synthesis of a wide range of organic compounds .
Biochemical Pathways
The compound’s role in cross-coupling reactions suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds .
Pharmacokinetics
As an organoboron compound, it is expected to have unique pharmacokinetic properties that influence its bioavailability .
Result of Action
The molecular and cellular effects of Potassium (2,4-dichlorophenyl)trifluoroborate’s action are largely dependent on the specific reactions it is involved in. As a nucleophilic coupling partner in cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of Potassium (2,4-dichlorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is known to be moisture- and air-stable, and is remarkably compliant with strong oxidative conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, oxygen levels, and the presence of oxidizing agents .
properties
IUPAC Name |
potassium;(2,4-dichlorophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOPVJEJIORDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635467 |
Source
|
Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,4-dichlorophenyl)trifluoroborate | |
CAS RN |
192863-38-0 |
Source
|
Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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